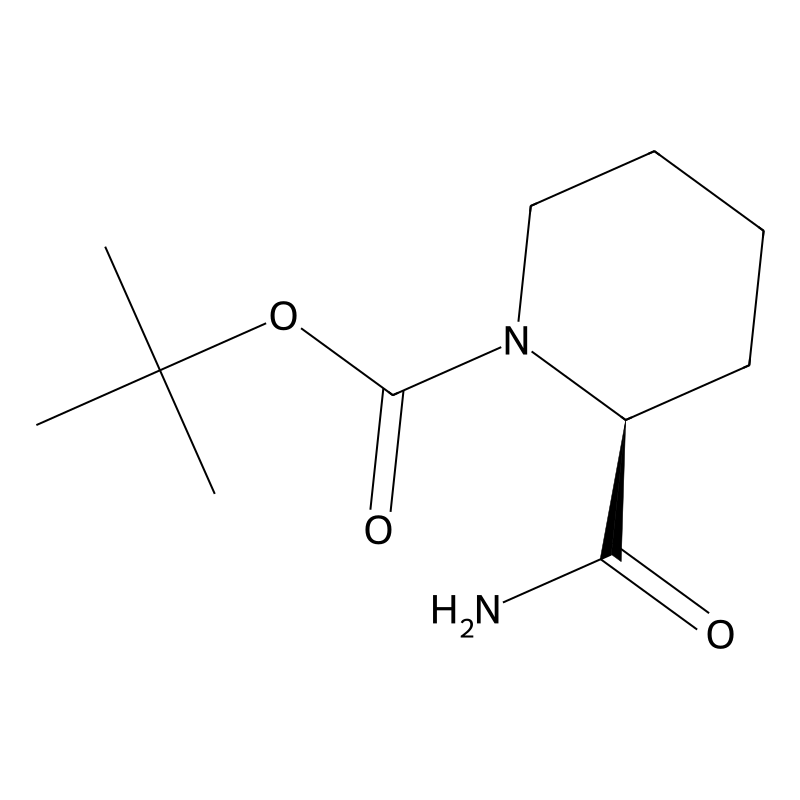

(S)-1-N-Boc-Piperidine-2-carboxamide

Content Navigation

Substitution with the parent acid or wrong enantiomer causes costly amidation and inactive APIs. (S)-1-N-Boc-piperidine-2-carboxamide (CAS 78058-41-0) is the ready-to-use, chirally pure amide intermediate for DPP-IV (Anagliptin) and HCV protease inhibitor synthesis. • Bypasses amidation step - direct incorporation. • (S)-enantiopurity for high-affinity binding. • Validated scalable routes, reduced purification. High purity, immediate shipment.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(S)-1-N-Boc-Piperidine-2-carboxamide is a protected, chiral derivative of L-pipecolic acid, a conformationally constrained analog of proline. Its primary value in procurement is as a stereochemically defined, ready-to-use intermediate for multi-step syntheses of complex pharmaceutical agents. The Boc-protected amine and the primary amide functionality make it a key structural unit for building peptidomimetics and other scaffolds where precise three-dimensional orientation is essential for biological activity, particularly in the development of enzyme inhibitors.

Procurement Fit

Substituting this compound with seemingly close analogs introduces significant process and performance failures. Using the parent carboxylic acid, (S)-1-N-Boc-piperidine-2-carboxylic acid, necessitates an additional, often challenging, amidation step, increasing reagent costs, process time, and purification burdens. More critically, substitution with the racemic or (R)-enantiomer is unacceptable for synthesizing stereospecific drugs, such as DPP-IV inhibitors. The biological activity of these targets is dependent on a single, specific stereoisomer, meaning the use of an incorrect or impure chiral starting material would result in a dramatic loss of potency or complete inactivity in the final active pharmaceutical ingredient (API).

Substitution Risk

References

- [1] Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705.

- [2] Mulvihill, M. M., & Dener, J. M. (2014). Dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. In Annual Reports in Medicinal Chemistry (Vol. 49, pp. 119-135). Elsevier.

Scalable Precursor for Anagliptin Synthesis

A recent, optimized synthesis for the DPP-IV inhibitor Anagliptin designates (S)-1-N-Boc-piperidine-2-carboxamide as a key starting material. This modern process, designed for scalability and efficiency, achieves a 48% overall yield across a 6-step sequence. Using the pre-formed amide simplifies the synthetic route compared to approaches starting from the corresponding carboxylic acid, which would require an additional coupling step and subsequent purification.

| Evidence Dimension | Overall Process Yield |

| Target Compound Data | Enables a 6-step synthesis with 48% overall yield. |

| Comparator Or Baseline | Alternative routes requiring in-situ amidation of the corresponding carboxylic acid. |

| Quantified Difference | This high-yield, streamlined process demonstrates the compound's value in an efficient manufacturing workflow. |

| Conditions | Scalable synthesis of the API Anagliptin. |

This evidence confirms the compound's suitability for efficient, high-yield pharmaceutical manufacturing, reducing process steps and improving overall yield.

Direct-Use Intermediate for HCV NS3 Protease Inhibitors

Patents for novel macrocyclic Hepatitis C Virus (HCV) NS3 protease inhibitors demonstrate the direct use of (S)-1-N-Boc-piperidine-2-carboxamide as a key building block. In the described synthetic schemes, the compound is coupled directly with other advanced intermediates. This approach is more efficient than starting with the corresponding carboxylic acid, which would require activation and coupling, a step that could be complicated by the presence of other sensitive functional groups in the molecule.

| Evidence Dimension | Synthetic Route Efficiency |

| Target Compound Data | Used directly in coupling reactions as a pre-formed amide fragment. |

| Comparator Or Baseline | (S)-1-N-Boc-piperidine-2-carboxylic acid. |

| Quantified Difference | Eliminates one synthetic step (amide coupling) from the process. |

| Conditions | Synthesis of complex, multi-functional macrocyclic API precursors. |

Procuring the pre-formed amide simplifies the synthesis of complex APIs by removing a reaction step, thereby avoiding potential side reactions and simplifying purification.

Essential Stereochemistry for HCV NS3 Protease Inhibitors

In the development of phenylalanine-based macrocyclic HCV NS3 protease inhibitors, the (S)-configuration of the pipecolinamide moiety is critical for potent biological activity. A study detailing the structure-activity relationships (SAR) of these compounds shows that inhibitors built using the (S)-pipecolinamide core exhibit potent enzymatic inhibition, with IC50 values in the low nanomolar range (e.g., 0.004 µM). The use of the corresponding (R)-enantiomer would lead to a diastereomer with significantly reduced or no activity.

| Evidence Dimension | Enzyme Inhibition (IC50) |

| Target Compound Data | Incorporation of the (S)-enantiomer leads to final compounds with IC50 values as low as 4 nM. |

| Comparator Or Baseline | Diastereomers derived from the (R)-enantiomer. |

| Quantified Difference | The biological potency is intrinsically tied to the (S)-stereochemistry of this building block. |

| Conditions | Inhibition assay against HCV NS3/4A protease. |

This directly links the procurement of the correct (S)-enantiomer to the final product's biological potency, making it a non-negotiable choice for achieving the desired therapeutic effect.

Scalable DPP-IV Inhibitor Manufacturing

This compound is the right choice for process development and scale-up campaigns targeting DPP-IV inhibitors like Anagliptin. Its use as a starting material is validated in efficient, high-yield synthetic routes designed for manufacturing.

Synthesis of Macrocyclic Peptidomimetic APIs

For the synthesis of complex macrocycles, such as those developed for HCV protease inhibition, this building block offers a clear process advantage. Procuring the pre-formed amide allows for direct incorporation, simplifying the overall synthetic strategy and avoiding potentially problematic mid-route amide coupling reactions.

Development of Stereospecific Enzyme Inhibitors

In discovery and medicinal chemistry programs where stereochemistry is critical for potency, this compound is the required starting material. It provides the necessary (S)-configured pipecolinamide core essential for achieving high-affinity binding in targets like the HCV NS3 protease.

Application Fit Matrix

References

- [1] Liu, Y., et al. (2023). Practical and Scalable Synthesis of Anagliptin. Organic Process Research & Development, 27(8), 1553–1559.

- [2] Llinas-Brunet, M., et al. (2010). Macrocyclic Proline Derived Compounds as Hepatitis C Inhibitors. Patent WO 2010/091413 A1.

- [3] Beaulieu, P. L., et al. (2009). Stereospecific synthesis and SAR of novel P2-P4 macrocyclic phenylalanine-based inhibitors of the hepatitis C virus NS3 protease. Bioorganic & Medicinal Chemistry Letters, 19(24), 6923-6928.

XLogP3

Sequence

Explore Compound Types